molecular formula NNaO2 B113450 Sodium nitrite-15N CAS No. 68378-96-1

Sodium nitrite-15N

Cat. No.: B113450
CAS No.: 68378-96-1
M. Wt: 69.989 g/mol
InChI Key: LPXPTNMVRIOKMN-YTBWXGASSA-M
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Description

Sodium nitrite-¹⁵N (Na¹⁵NO₂, CAS 68378-96-1) is a stable isotope-labeled compound with 98 atom % ¹⁵N enrichment and ≥95% chemical purity . It appears as a pale yellow crystalline solid (mp 271°C) and is widely used as a tracer in agricultural, biomedical, and environmental research. Its applications include:

  • Nitrogen cycle studies: Tracking nitrite metabolism in soil and aquatic systems.
  • Organic synthesis: Introducing ¹⁵N labels into target molecules for nuclear magnetic resonance (NMR) studies .
  • Analytical standards: Calibrating isotope ratio mass spectrometry (IRMS) for nitrite quantification .

Key challenges in handling Sodium nitrite-¹⁵N include its oxidative hazards (Acute Toxicity Category 3 Oral, Aquatic Acute 1) and the need for specialized isotopic analysis methods due to high ¹⁵N enrichment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nitrite-15N can be synthesized by reacting sodium nitrate-15N with a reducing agent such as sodium thiosulfate or hydrogen sulfide. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete reduction of nitrate to nitrite .

Industrial Production Methods: Industrial production of this compound involves the isotopic enrichment of nitrogen-15, followed by the chemical synthesis of sodium nitrite. The process begins with the production of nitrogen-15 enriched ammonia, which is then oxidized to form nitrogen-15 enriched nitric acid. This nitric acid is neutralized with sodium hydroxide to produce sodium nitrate-15N, which is subsequently reduced to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sodium nitrate-15N.

    Reduction: Nitrogen gas or ammonia.

    Substitution: Nitroso compounds

Scientific Research Applications

Scientific Research Applications

Sodium nitrite-15N is utilized in several key areas of research:

Chemistry

  • Tracer Studies : It is extensively used as a tracer in nitrogen cycle studies, allowing researchers to track the movement and transformation of nitrogen within ecosystems.
  • Synthesis of Labeled Compounds : this compound serves as a precursor for the synthesis of various labeled organic compounds, enhancing analytical capabilities in chemical research.

Biology

  • Metabolic Pathways : This compound is employed in metabolic studies to trace nitrogen pathways in biological systems, particularly in understanding how organisms utilize nitrogen.
  • Nitric Oxide Production : this compound plays a role in the nitrate-nitrite-nitric oxide (NO) pathway, aiding in studies related to cellular signaling and metabolism.

Medicine

  • Pharmacokinetic Studies : It is used to investigate the metabolism of nitrogen-containing drugs, providing insights into drug behavior and efficacy.
  • Toxicological Research : Research involving this compound can help elucidate the mechanisms of toxicity associated with nitrite exposure.

Environmental Science

  • Pollution Studies : The compound is applied in environmental monitoring to study nitrogen pollution and its effects on ecosystems.
  • Labeled Fertilizers : this compound can be used to create labeled fertilizers that help trace nutrient uptake in plants.

Data Table of Applications

Application AreaSpecific Use CaseDescription
ChemistryTracer StudiesTracks nitrogen movement in ecosystems.
Synthesis of Labeled CompoundsPrecursor for creating various labeled organic compounds.
BiologyMetabolic PathwaysTraces nitrogen pathways in biological systems.
Nitric Oxide ProductionStudies related to cellular signaling and metabolism.
MedicinePharmacokinetic StudiesInvestigates metabolism of nitrogen-containing drugs.
Toxicological ResearchElucidates mechanisms of toxicity from nitrite exposure.
Environmental SciencePollution StudiesMonitors nitrogen pollution effects on ecosystems.
Labeled FertilizersCreates fertilizers for tracing nutrient uptake in plants.

Nitrogen Cycle Tracing

A study utilized this compound as a tracer to analyze the nitrogen cycle within a wetland ecosystem. The results indicated significant transformations of labeled nitrogen through various biological processes, demonstrating its utility in ecological research.

Metabolic Pathway Analysis

In another research project focusing on metabolic pathways, this compound was administered to animal models to observe its conversion into nitric oxide. This study provided insights into how dietary nitrates are metabolized and their subsequent effects on health.

Environmental Monitoring

Research conducted on agricultural runoff used this compound to trace the sources and transformations of nitrogen compounds within water systems. The findings highlighted the impact of agricultural practices on water quality and ecosystem health.

Mechanism of Action

The mechanism of action of sodium nitrite-15N involves its ability to participate in various chemical reactions due to the presence of the nitrite ion. In biological systems, it can act as a nitric oxide donor, influencing various physiological processes such as vasodilation and neurotransmission. The isotopic labeling with nitrogen-15 allows for precise tracking of these processes using techniques like nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Comparison with Similar ¹⁵N-Labeled Compounds

Sodium Nitrate-¹⁵N (Na¹⁵NO₃)

Property Sodium Nitrite-¹⁵N Sodium Nitrate-¹⁵N
Molecular Formula Na¹⁵NO₂ Na¹⁵NO₃
Molecular Weight 69.99 85.99
¹⁵N Purity 98 atom % 99 atom %
Melting Point 271°C 306°C
Applications Nitrite tracer, NMR Nitrate tracer, fertilizer studies
Safety Oxidizer, Acute Toxicity Lower oxidative risk

Sodium nitrate-¹⁵N is preferred in environmental studies tracking nitrate assimilation due to its stability and higher melting point. However, its lower reactivity in organic synthesis limits its utility compared to nitrite derivatives .

Potassium Nitrate-¹⁵N (K¹⁵NO₃)

  • Key Differences : The potassium cation increases solubility in aqueous systems compared to sodium salts.
  • Applications : Primarily used in agricultural fertilizer studies to monitor potassium and nitrogen uptake .
  • Analytical Challenges : Similar to sodium nitrate-¹⁵N, requiring IRMS or bacterial reduction methods for isotopic analysis .

Ammonium-¹⁵N Salts (e.g., ¹⁵NH₄Cl, ¹⁵NH₄SO₄)

Property Sodium Nitrite-¹⁵N Ammonium-¹⁵N Salts
Nitrogen Oxidation State +3 -3
Applications Nitrification studies Ammonia assimilation, microbial metabolism
Safety Oxidative hazards Corrosive, lower oxidation risk

Ammonium-¹⁵N salts are critical for studying nitrogen fixation and mineralization but lack utility in nitrite-specific pathways .

Urea-¹⁵N₂ (¹⁵NH₂CO¹⁵NH₂)

  • Molecular Weight : 60.06 (vs. 69.99 for Sodium nitrite-¹⁵N).
  • Applications : Tracks urea hydrolysis and nitrogen release in soils; organic nitrogen source for plant studies .
  • Advantage: Dual ¹⁵N labeling enables precise metabolic pathway tracing, unlike single-labeled inorganic salts.

Methodological Considerations for ¹⁵N Analysis

Analytical Techniques

  • Isotope Ratio Mass Spectrometry (IRMS) : Standard for ¹⁵N quantification but requires careful calibration for high-enrichment samples .
  • Chemical Conversion Methods : Nitrite/nitrate are converted to N₂O via bacterial reduction (e.g., Pseudomonas aureofaciens) or chemical methods (e.g., ascorbic acid) prior to IRMS analysis .

Challenges with High ¹⁵N Enrichment

  • Calibration: Lack of international standards for N₂O at high ¹⁵N enrichment complicates data normalization .
  • Experimental Error : High enrichment exacerbates errors in sample preparation and instrument calibration, necessitating internal standards (e.g., substrate-to-product ¹⁵N ratio comparisons) .

Biological Activity

Sodium nitrite-15N (NaNO₂-15N) is a stable isotope-labeled form of sodium nitrite, where the nitrogen atom is enriched with the nitrogen-15 isotope. This compound is significant in biological research due to its role in nitric oxide (NO) signaling and various physiological processes. This article delves into its biological activity, examining its effects on health, metabolism, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Sodium nitrite is primarily known for its use as a food preservative and in curing meats. However, its biological implications extend beyond preservation, particularly in the context of NO production. The isotopic labeling with 15N allows researchers to trace nitrogen pathways in biological systems, enhancing our understanding of its metabolic roles.

Sodium nitrite acts as a precursor to nitric oxide, which is crucial for various physiological functions such as vasodilation, neurotransmission, and immune response. The conversion of nitrite to NO occurs through several enzymatic and non-enzymatic pathways:

  • Enzymatic Reduction : Nitric oxide synthases (NOS) convert L-arginine to NO, while nitrite can also be reduced to NO by deoxygenated hemoglobin or myoglobin.
  • Non-Enzymatic Pathways : Under acidic conditions or in the presence of reducing agents, nitrite can spontaneously generate NO.

Case Studies

  • Motor Function Improvement in Aging :
    A study demonstrated that sodium nitrite supplementation improved motor function in aged mice by reducing inflammation in skeletal muscle. After eight weeks of treatment, grip strength increased significantly (12% improvement compared to control), indicating enhanced physical performance linked to reduced levels of inflammatory cytokines like IL-1β and TNF-α .
  • Nitrate and Nitrite Metabolism :
    Research on dietary nitrate supplementation showed that it could be rapidly absorbed and converted into nitrite within tissues. In a rat model, supplementation with sodium nitrate-15N resulted in significant increases in plasma and tissue concentrations of both nitrate and nitrite, indicating effective metabolism and potential bioactivity enhancement .

Quantitative Analysis

The following table summarizes key findings related to the biological activity of this compound:

Study FocusMethodologyKey Findings
Motor Function in MiceOral supplementation over 8 weeksImproved grip strength (+12%), reduced inflammatory markers
Nitrate/Nitrite MetabolismDietary supplementation in ratsSignificant increase in plasma nitrate/nitrite levels post-supplementation
Nitric Oxide ProductionGavage with sodium nitrate-15NElevated plasma nitrite levels within 2 hours post-administration

Toxicological Considerations

While sodium nitrite has beneficial effects at controlled doses, it also poses risks when consumed excessively. High levels can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, impairing oxygen transport. Symptoms may include fatigue, difficulty breathing, and in severe cases, can lead to death if untreated .

Q & A

Q. Basic: How is Sodium Nitrite-15N synthesized and characterized for use in isotopic tracing studies?

Methodological Answer:
this compound is typically synthesized by reducing nitrate salts enriched with 15N using methods such as thermal, photolytic, or electrolytic reduction . Characterization involves verifying isotopic purity (≥98 atom% 15N) via mass spectrometry and confirming chemical identity using techniques like FT-IR and elemental analysis. For NMR applications, the compound’s 15N enrichment enables direct detection of nitrite-derived products in reaction systems .

Q. Basic: What analytical methods are recommended for detecting 15N-labeled nitrite in biological or environmental samples?

Methodological Answer:
Key methods include:

  • Nitrogen NMR : Directly detects 15N in nitrite-derived compounds (e.g., NO-heme adducts in myocardial studies) .
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies δ15N values in environmental nitrate/nitrite samples .
  • Chemical Conversion : Convert nitrite to N2O via cadmium reduction or azide methods, followed by IRMS analysis .
    Table 1 (adapted from ) compares sensitivity and limitations of these methods.

Q. Basic: How does isotopic purity (atom% 15N) influence experimental outcomes in tracer studies?

Methodological Answer:
Lower isotopic purity (e.g., <95 atom% 15N) introduces noise in NMR and IRMS data due to overlapping 14N/15N signals. For precise quantification, ≥98 atom% 15N is recommended, particularly in metabolic flux studies where background noise must be minimized .

Q. Advanced: What experimental design considerations are critical when using this compound to study nitrogen cycling in complex systems (e.g., soils or cellular models)?

Methodological Answer:

  • Isotope Dilution : Account for endogenous nitrite by spiking known 15N-nitrite concentrations and measuring dilution effects .
  • Process Controls : Monitor denitrification/nitrification (which alter δ15N signatures) via parallel δ18O-NO3 analyses or inhibitors like acetylene .
  • Temporal Sampling : Capture dynamic isotopic shifts caused by microbial activity or chemical redox reactions .

Q. Advanced: How can researchers resolve contradictions in δ15N data when tracing nitrite sources in groundwater or biological systems?

Methodological Answer:
Contradictions often arise from isotopic fractionation during processes like denitrification. To resolve these:

  • Multi-Isotope Approach : Pair δ15N with δ18O-NO3 to distinguish source vs. process-driven changes .
  • Bayesian Mixing Models : Statistically integrate δ15N data with ancillary parameters (e.g., pH, dissolved oxygen) to refine source apportionment .
  • Validation Experiments : Replicate field conditions in lab mesocosms to quantify fractionation rates .

Q. Advanced: How can 15N-nitrite analysis methods be optimized for low-concentration samples (e.g., cellular lysates or oligotrophic environments)?

Methodological Answer:

  • Preconcentration : Use ion-exchange resins or freeze-drying to concentrate nitrite from dilute samples .
  • Derivatization : Convert nitrite to volatile derivatives (e.g., N2O) for enhanced IRMS sensitivity .
  • Microscale NMR : Employ cryoprobes or hyperpolarization to improve signal-to-noise ratios in trace-level 15N detection .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact; work in fume hoods to avoid inhalation .
  • Waste Management : Neutralize excess nitrite with ammonia or urea before disposal to prevent environmental release .

Q. Advanced: How can isotopic dilution effects be modeled when this compound is used as a tracer in dynamic systems?

Methodological Answer:

  • Two-Pool Model : Separate 15N-nitrite into "added tracer" and "native nitrite" pools, using kinetic parameters (e.g., turnover rates) derived from time-series sampling .
  • Stoichiometric Correction : Adjust δ15N values based on measured dilution factors and background 14N-nitrite concentrations .

Properties

InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPTNMVRIOKMN-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635379
Record name Sodium (~15~N)nitrite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.989 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68378-96-1
Record name Sodium nitrite N-15
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Record name Sodium (~15~N)nitrite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68378-96-1
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Record name SODIUM NITRITE N-15
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Synthesis routes and methods I

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
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Synthesis routes and methods II

Procedure details

Currently, the KSC oxidizer scrubbers react nitrogen tetroxide and/or nitrogen dioxide with nominally 25-weight-percent sodium hydroxide, which produces sodium nitrate, sodium nitrite, and nitric oxide. Nitrogen dioxide is in equilibrium with nitrogen tetroxide in the gas phase, reaction 1-61. Nitric oxide is not a primary gas-phase reactant, but it is produced during the liquid-phase reactions 1-65 and 1-66. Once produced, nitric oxide can either combine with nitrogen dioxide, reaction 1-62, or be oxidized by oxygen in the scrubber to nitrogen dioxide, reaction 1-63, to be reabsorbed in the scrubber liquor, reactions 1-64 to 1-67. However, the nitric oxide can escape reaction with the scrubber liquor be released into the atmosphere.
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